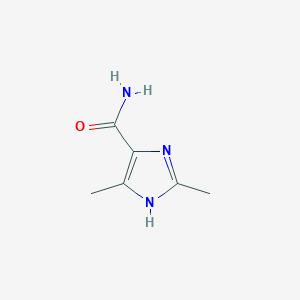
2,4-Dimethyl-1H-imidazole-5-carboxamide
Descripción general
Descripción
2,4-Dimethyl-1H-imidazole-5-carboxamide, commonly known as DIMCA, is a chemical compound that belongs to the imidazole family. It is a white crystalline powder that is soluble in water and organic solvents. DIMCA has applications in various fields, including scientific research, pharmaceuticals, and agriculture.
Mecanismo De Acción
The mechanism of action of DIMCA is not fully understood, but it is believed to inhibit the activity of certain enzymes, including xanthine oxidase and aldehyde oxidase. These enzymes are involved in the metabolism of purines and aldehydes, respectively. By inhibiting their activity, DIMCA may have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
DIMCA has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of uric acid, which is a marker of inflammation. It has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, DIMCA has been found to have a protective effect on liver cells, which may be attributed to its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DIMCA in lab experiments is its high purity and stability. It is also relatively inexpensive compared to other reagents with similar properties. However, one limitation of using DIMCA is its low solubility in water, which may require the use of organic solvents in some experiments.
Direcciones Futuras
There are several future directions for the study of DIMCA. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its use as a precursor for the synthesis of metal complexes with novel catalytic properties. Further research is needed to fully understand the mechanism of action of DIMCA and its potential applications in various fields.
In conclusion, 2,4-Dimethyl-1H-imidazole-5-carboxamide is a chemical compound with various applications in scientific research, pharmaceuticals, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DIMCA in various fields.
Aplicaciones Científicas De Investigación
DIMCA has various applications in scientific research, including its use as a reagent for the determination of copper and nickel ions in solutions. It is also used as a ligand in the synthesis of metal complexes, which have applications in catalysis and organic synthesis. DIMCA has been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of certain microorganisms.
Propiedades
Número CAS |
124709-80-4 |
|---|---|
Nombre del producto |
2,4-Dimethyl-1H-imidazole-5-carboxamide |
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2,5-dimethyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-3-5(6(7)10)9-4(2)8-3/h1-2H3,(H2,7,10)(H,8,9) |
Clave InChI |
MUINFCUJBRRPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)C)C(=O)N |
SMILES canónico |
CC1=C(N=C(N1)C)C(=O)N |
Sinónimos |
1H-Imidazole-4-carboxamide,2,5-dimethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


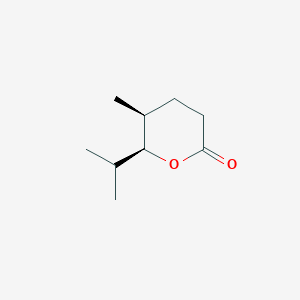


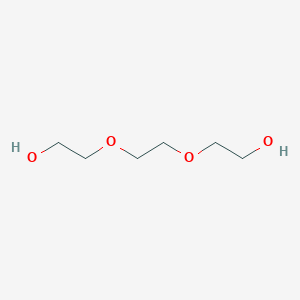

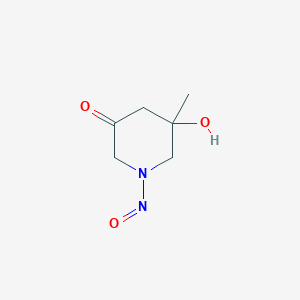


![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

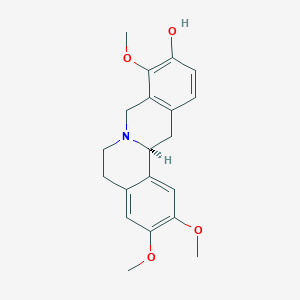
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
